2-(4'-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine
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Overview
Description
2-(4’-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a brominated biphenyl group attached to a triazine core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the bromination of biphenyl derivatives followed by the formation of the triazine ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4’-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce complex polycyclic structures .
Scientific Research Applications
2-(4’-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine has diverse applications in scientific research:
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: The compound serves as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: It is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical entities
Mechanism of Action
The mechanism of action of 2-(4’-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The brominated biphenyl group can engage in π-π interactions with aromatic systems, while the triazine core can participate in hydrogen bonding and coordination with metal ions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: A simpler biphenyl derivative with similar bromination but lacking the triazine core.
4-Bromo-1,1’-biphenyl-4-ol: Contains a hydroxyl group, offering different reactivity and applications.
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Features additional alkoxy groups, altering its chemical properties.
Uniqueness
2-(4’-Bromo-[1,1’-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine stands out due to its unique combination of a brominated biphenyl group and a triazine core. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C27H18BrN3 |
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Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)phenyl]-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C27H18BrN3/c28-24-16-14-19(15-17-24)22-12-7-13-23(18-22)27-30-25(20-8-3-1-4-9-20)29-26(31-27)21-10-5-2-6-11-21/h1-18H |
InChI Key |
ZCCPIXWQNBPVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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